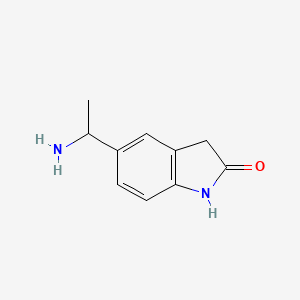

5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one

Description

Contextualization within Indole (B1671886) and Oxindole (B195798) Chemical Research

The indole nucleus and its derivatives are fundamental structures in a vast number of biologically active compounds. ijpsr.comresearchgate.net These aromatic heterocyclic scaffolds are known to mimic the structure of peptides and can bind reversibly to various enzymes, presenting significant opportunities for the development of novel therapeutic agents. researchgate.net The versatility of the indole scaffold is demonstrated by its presence in numerous approved drugs and natural products. ijpsr.comnih.gov

The 2,3-dihydro-1H-indol-2-one, or oxindole, scaffold is a prominent structural motif found in many natural and synthetic compounds with a wide spectrum of biological activities. hmdb.ca Historically, research into oxindole derivatives has revealed their potential as antitubercular, antifungal, and antibacterial agents. nih.gov This heterocyclic system is a core component of many bioactive molecules and has been a subject of interest in medicinal chemistry due to its diverse pharmacological applications. hmdb.ca The development of synthetic strategies to create novel 2,3-dihydroindole derivatives, often starting from polyfunctional 2-oxindoles, continues to be an active area of research, aiming to explore new therapeutic possibilities. nih.gov These compounds are recognized as important structural components in biologically active molecules and serve as key intermediates for further chemical synthesis. mdpi.com

The aminoethyl moiety is a critical functional group in a multitude of bioactive compounds, largely due to the chemical properties of the amine group. The lone pair of electrons on the nitrogen atom makes amines both basic and nucleophilic, enabling a wide range of biological interactions. nih.gov This functional group is present in essential biomolecules such as amino acids, hormones, and neurotransmitters. nih.gov For instance, the tryptamine (B22526) skeleton, which features an aminoethyl group attached to an indole ring, is the basis for the neurotransmitter serotonin (B10506). Synthetic analogs incorporating a constrained aminoethyl side chain have been developed to probe receptor interactions and have led to the identification of selective agonists for specific serotonin receptor subtypes. nih.gov The strategic incorporation of an aminoethyl handle is a common approach in medicinal chemistry to provide points for further molecular elaboration or to directly engage with biological targets. acs.org

Current Research Landscape and Gaps concerning 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one

A review of the current scientific literature indicates that dedicated research focusing specifically on this compound is limited. While extensive studies exist for the parent oxindole scaffold and for various indole derivatives carrying aminoethyl side chains, this particular isomeric configuration remains largely unexplored. Research on related compounds, such as 3-(2-aminoethyl)-5-methyl-2,3-dihydro-1H-indol-2-one and (2,3-dihydro-1H-indol-5-ylmethyl)amine, highlights the chemical tractability and potential biological relevance of substituted oxindoles and indolines. mdpi.combldpharm.com The synthesis of rotationally restricted analogs of serotonin, which feature a modified indole core and an aminoethyl side chain, has demonstrated that subtle structural changes can lead to significant shifts in receptor affinity and selectivity. nih.gov This underscores a significant gap in the current research landscape: the synthesis and biological evaluation of this compound have not been extensively reported, leaving its specific chemical properties and potential pharmacological profile undetermined.

Theoretical Frameworks Guiding Research on Novel Indole Derivatives

The design and investigation of novel indole derivatives are often guided by robust theoretical and computational frameworks. researchgate.net These approaches allow researchers to predict molecular properties and guide synthetic efforts toward compounds with desired activities.

One of the primary theoretical tools is Density Functional Theory (DFT) . DFT studies are employed to investigate the optimized geometry, vibrational frequencies, and electronic properties of new molecules. researchgate.net Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to estimate global reactivity parameters, providing insight into the molecule's stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density distribution around a molecule, identifying regions that are rich or deficient in electrons. This is crucial for understanding intermolecular interactions, such as how a ligand might bind to a receptor. researchgate.net

Another critical framework is the study of Structure-Activity Relationships (SAR) . SAR studies systematically modify a lead compound's structure to determine which chemical features are responsible for its biological effects. For example, SAR studies on indole-based tubulin inhibitors revealed that methyl substitution at the N-1 position of the indole ring could significantly enhance anticancer activity. nih.gov These empirical studies, often combined with computational docking simulations, provide a powerful methodology for optimizing the potency and selectivity of new drug candidates. nih.gov

Research Findings on Related Indole Derivatives

To contextualize the potential of the title compound, the following table summarizes the activities of various indole and oxindole derivatives reported in the literature.

| Compound Class/Derivative | Biological Target/Activity | Reference |

| Substituted Indole-Acrylamide Derivatives | Tubulin Polymerization Inhibition; Anticancer | nih.gov |

| 1,3,4-Oxadiazole-Indole Derivatives | Estrogen Receptor Alpha (ERα) Inhibition; Anticancer | nih.gov |

| Benzimidazole-Indole Derivatives | Tubulin Polymerization Inhibition; Anticancer | nih.gov |

| 1,3-dihydro-2H-indol-2-one Derivatives | Antitubercular, Antibacterial, Antifungal | nih.gov |

| Dihydropyrano[3,2-e]indole Derivatives | Selective 5-HT2 Receptor Agonists | nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT/EGFRT790M Inhibition; Antiproliferative | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-(1-aminoethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6(11)7-2-3-9-8(4-7)5-10(13)12-9/h2-4,6H,5,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWMZWLOIWMFOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)NC(=O)C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 1 Aminoethyl 2,3 Dihydro 1h Indol 2 One

Retrosynthetic Analysis and Key Precursors for the 2,3-dihydro-1H-indol-2-one Core

Retrosynthetic analysis of the 2,3-dihydro-1H-indol-2-one (oxindole) core reveals several common disconnection points, leading to various synthetic routes from readily available precursors. The most prevalent strategies involve the cyclization of substituted aniline (B41778) derivatives.

A primary disconnection breaks the N1-C7a bond and the C2-C3 bond, suggesting a synthesis from an appropriately substituted aniline and a two-carbon unit. A common and effective method is the intramolecular cyclization of α-haloacetanilides. This approach, often catalyzed by palladium, forms the five-membered lactam ring with high regioselectivity and functional group tolerance. organic-chemistry.org

Another key strategy involves the cyclization of N-aryl amides. For instance, the palladium-catalyzed α-arylation of amides provides a powerful route to the oxindole (B195798) skeleton. organic-chemistry.org These methods are advantageous due to the commercial availability of a wide range of substituted anilines, which serve as the foundational building blocks for introducing functionality at various positions on the aromatic ring.

The table below summarizes key precursors and the corresponding cyclization strategies for forming the 2,3-dihydro-1H-indol-2-one core.

| Precursor Class | Cyclization Strategy | Catalyst/Reagent Example | Reference |

| α-Chloroacetanilides | Intramolecular Heck Cyclization | Palladium(II) acetate, 2-(di-tert-butylphosphino)biphenyl | organic-chemistry.org |

| Substituted Anilides | Intramolecular α-Arylation | Potassium tert-butoxide | nih.gov |

| N-Aryl Diazoamides | Halogenative Cyclization | N-halosuccinimides (NXS) | organic-chemistry.org |

| 2-Vinylanilides | Dehydrogenative Cyclization | Organic Redox Catalyst (electrochemical) | organic-chemistry.org |

These foundational methods provide a robust platform for constructing the core structure, onto which the desired 5-(1-aminoethyl) substituent can be installed or carried through the synthesis.

Development of Novel Synthetic Pathways for 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one

Developing a synthetic pathway for this compound involves either building the side chain on a pre-formed oxindole ring or constructing the oxindole ring from a precursor already containing the side chain or its progenitor.

One novel approach begins with 5-acetyl-2,3-dihydro-1H-indol-2-one. This intermediate can be synthesized via Friedel-Crafts acylation of a protected 2-oxindole. The ketone of the acetyl group then serves as a handle for introducing the amine. A stereoselective reductive amination reaction, using a chiral amine source or a chiral catalyst, can convert the ketone directly into the desired chiral amine, yielding the final product.

Alternatively, the synthesis can commence from a 5-nitro-substituted aniline. Following the construction of the oxindole ring using methods described in section 2.1, the nitro group at the 5-position is reduced to an amine. This 5-amino-2,3-dihydro-1H-indol-2-one is a versatile intermediate. The aminoethyl side chain can then be constructed. For example, acylation followed by reduction could be a viable route. A more direct approach could involve a palladium-catalyzed coupling reaction to introduce the side chain.

A multi-component reaction (MCR) strategy also presents a novel and efficient pathway. MCRs allow for the construction of complex molecules in a single step from three or more reactants, often with high atom economy. openmedicinalchemistryjournal.com A hypothetical MCR could involve a substituted aniline, an aldehyde, and an isocyanide to rapidly assemble a precursor that can be cyclized to the target oxindole derivative. rsc.org

Stereoselective and Asymmetric Synthesis Approaches for Chiral Centers

The (1-aminoethyl) substituent at the C5 position contains a stereogenic center, making enantioselective synthesis a critical aspect. Achieving high stereoselectivity is essential for potential pharmaceutical applications. Several asymmetric synthesis strategies can be employed.

Catalytic Asymmetric Hydrogenation: If the synthesis proceeds through an intermediate with a carbon-nitrogen double bond (an imine) or a carbon-carbon double bond at the side chain, catalytic asymmetric hydrogenation is a powerful tool. Using a transition metal catalyst (e.g., Rhodium, Iridium, or Palladium) with a chiral phosphine (B1218219) ligand can facilitate the stereoselective reduction of the prochiral substrate to the desired single enantiomer of the amine. rsc.org

Chiral Auxiliaries: Another established method involves the use of a chiral auxiliary. A chiral molecule is temporarily attached to the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. For instance, N-tert-butanesulfinyl aldimines are widely used for the stereoselective addition of nucleophiles to form chiral amines. nih.gov The auxiliary can be removed in a later step to yield the enantiomerically enriched product.

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids (CPAs) or chiral amines, have emerged as powerful tools for asymmetric synthesis. nih.govmdpi.com For example, a CPA could catalyze the asymmetric Friedel-Crafts reaction of the oxindole core with an electrophile that can be converted into the aminoethyl group, establishing the chiral center with high enantioselectivity. nih.gov

The table below compares different asymmetric approaches for generating the chiral amine.

| Asymmetric Strategy | Catalyst/Reagent Type | Key Feature | Reference |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ with Chiral Phosphine Ligand | Direct reduction of a prochiral precursor (e.g., enamine or imine). | rsc.org |

| Chiral Auxiliary | N-tert-Butanesulfinamide | Forms a chiral sulfinylimine intermediate that directs nucleophilic addition. | nih.gov |

| Organocatalysis | Chiral Phosphoric Acid (CPA) | Catalyzes enantioselective C-C bond formation under metal-free conditions. | mdpi.com |

Green Chemistry Principles and Sustainable Synthesis of Indole (B1671886) Derivatives

The application of green chemistry principles to the synthesis of indole derivatives is an area of growing importance, aiming to reduce environmental impact and improve safety and efficiency. tandfonline.comresearchgate.net These principles can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. tandfonline.comtandfonline.com This technique reduces energy consumption and minimizes the formation of byproducts.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core tenet of green chemistry. Water, ionic liquids, and deep-eutectic solvents are being explored for indole synthesis. researchgate.netbenthamdirect.com Some reactions can even be performed under solvent-free conditions, further reducing waste. openmedicinalchemistryjournal.com

Catalyst-Free Reactions: The development of reactions that proceed efficiently without a catalyst, or with a recyclable, non-toxic catalyst, is highly desirable. openmedicinalchemistryjournal.com For example, some multicomponent reactions for synthesizing 3-substituted indoles can be promoted by polyethylene (B3416737) glycol 400, which acts as both a reaction medium and a promoter, avoiding the need for a traditional catalyst. openmedicinalchemistryjournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Multicomponent reactions are particularly advantageous in this regard. rsc.org

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Optimization of Existing Synthetic Procedures for Enhanced Yield and Purity

Once a viable synthetic route is established, optimization of reaction conditions is crucial to maximize product yield and purity while minimizing costs and waste. This is a systematic process involving the variation of several parameters.

For the intramolecular cyclization step to form the oxindole core, key parameters to optimize include the choice of catalyst, ligand, base, solvent, and temperature. For example, in palladium-catalyzed α-arylation, the choice of phosphine ligand can have a profound impact on reaction efficiency. organic-chemistry.org

Similarly, in the stereoselective synthesis of the aminoethyl side chain, the catalyst loading, pressure (for hydrogenations), and reaction time must be carefully controlled. A recent study on the stereospecific azidation of spiroaziridine oxindoles demonstrated that switching the solvent from aqueous methanol (B129727) to DMF and the azide (B81097) source from NaN₃ to TMSN₃ dramatically improved the yield and stereospecificity, converting a moderate-yielding reaction into a quantitative one. acs.orgacs.org

The following table illustrates a hypothetical optimization study for a key synthetic step, such as a palladium-catalyzed coupling reaction.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | Toluene | 100 | 45 | 85 |

| 2 | Pd(OAc)₂ (5) | XPhos | K₂CO₃ | Toluene | 100 | 78 | 92 |

| 3 | Pd(OAc)₂ (2) | XPhos | Cs₂CO₃ | Dioxane | 80 | 85 | 96 |

| 4 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Dioxane | 80 | 92 | >98 |

This systematic approach allows for the identification of optimal conditions that lead to a more efficient and robust chemical process.

Scale-Up Considerations for Research and Preclinical Development

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a larger scale required for preclinical studies (hundreds of grams to kilograms) presents significant challenges.

Reagent Cost and Availability: The cost and commercial availability of starting materials, reagents, and catalysts become critical factors. A route that is elegant on a small scale may be economically unfeasible for large-scale production.

Process Safety: Exothermic reactions that are easily controlled in a small flask can pose significant safety risks on a larger scale due to less efficient heat dissipation. Thorough thermal safety analysis is required.

Purification: Purification by column chromatography, which is common in research labs, is often impractical and expensive at a large scale. Developing robust crystallization or extraction procedures for product isolation and purification is essential.

Reaction Time and Throughput: Long reaction times can create bottlenecks in production. Optimizing reactions to be faster and developing telescoped or one-pot procedures, where multiple steps are performed in the same reactor without isolating intermediates, can significantly improve throughput. nih.gov

Automation and Process Control: For consistent product quality, automated systems for reagent addition, temperature control, and monitoring of reaction progress are often implemented. Automated, miniaturized synthesis platforms can be used to rapidly screen conditions on a nanoscale before scaling up, reducing waste and accelerating development. researchgate.net

A general and scalable synthesis of polysubstituted indoles highlights the importance of developing a robust two-step reaction manifold that compensates for potential decreases in efficiency with the simplicity of the process and the accessibility of starting materials. nih.gov Careful consideration of these factors at an early stage is crucial for the successful transition of a promising compound from the research bench to preclinical development.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of the molecule's structure and electronic properties. nih.govmdpi.comnih.gov

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. nih.govthieme-connect.de

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these would likely appear as a doublet, a singlet (or narrow doublet), and a doublet of doublets. The two protons of the methylene (B1212753) group (C3) in the oxindole (B195798) ring are diastereotopic and would likely present as two distinct signals, each a doublet of doublets. The lactam N-H proton typically appears as a broad singlet. The aminoethyl side chain would show a quartet for the methine (CH) proton coupled to the adjacent methyl and amino groups, and a doublet for the three methyl (CH₃) protons. The two protons of the primary amine (NH₂) would likely appear as a broad singlet. nih.govproquest.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a single peak for each unique carbon atom. The most downfield signal would correspond to the carbonyl carbon (C=O) of the lactam ring. The six aromatic carbons would appear in the typical aromatic region (approx. 110-150 ppm). The aliphatic region would contain signals for the methylene carbon (C3) of the ring, and the methine (CH) and methyl (CH₃) carbons of the aminoethyl side chain. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted chemical shift (δ) ranges based on analogous structures. Actual values may vary based on solvent and other experimental conditions.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| C=O | - | 175 - 180 |

| Aromatic C | - | 110 - 150 |

| Aromatic H | 6.8 - 7.5 | - |

| C3-H₂ | 3.4 - 3.6 | 35 - 40 |

| Lactam N-H | 8.0 - 10.5 | - |

| Side Chain CH | 4.0 - 4.3 (quartet) | 45 - 55 |

| Side Chain CH₃ | 1.3 - 1.5 (doublet) | 15 - 25 |

| Side Chain NH₂ | 1.5 - 3.0 (broad) | - |

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which must correspond to the calculated mass for the molecular formula C₁₀H₁₂N₂O.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion is expected to undergo characteristic fragmentation. wikipedia.org Key predicted fragmentation pathways include:

Alpha-cleavage: The bond between the methine carbon and the benzene ring is a likely point of cleavage, leading to the formation of a stable benzylic cation.

Loss of a Methyl Radical: Cleavage of the C-C bond in the aminoethyl side chain can result in the loss of a methyl radical (•CH₃), yielding a fragment ion at [M-15]⁺.

Ring Cleavage: Fragmentation of the oxindole ring itself, such as the loss of carbon monoxide (CO) from the lactam, is also a possible pathway observed in related structures. researchgate.netscirp.org

Table 2: Predicted Mass Spectrometry Fragments

| m/z Value | Identity |

| 176.0950 | [M]⁺• (Calculated for C₁₀H₁₂N₂O) |

| 161.0715 | [M - CH₃]⁺ |

| 132.0657 | [M - C₂H₆N]⁺ |

| 148.0994 | [M - CO]⁺• |

IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. A strong, sharp absorption band around 1680-1710 cm⁻¹ is expected for the C=O stretch of the five-membered lactam ring. The N-H stretching vibrations of the lactam and the primary amine would appear as distinct bands in the region of 3200-3400 cm⁻¹. The spectrum would also feature C-H stretching bands for the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively) and N-H bending vibrations around 1600 cm⁻¹. proquest.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the chromophore of the molecule, which is the substituted oxindole system. This system is expected to exhibit strong absorption in the UV region due to π → π* electronic transitions within the aromatic ring and the conjugated carbonyl group. Based on similar oxindole derivatives, absorption maxima (λ_max) would be anticipated in the range of 250-290 nm. researchgate.net

Table 3: Predicted IR and UV-Vis Spectroscopic Data

| Technique | Feature | Predicted Range |

| IR | Lactam C=O Stretch | 1680 - 1710 cm⁻¹ |

| IR | N-H Stretch (Amine & Amide) | 3200 - 3400 cm⁻¹ |

| IR | C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ |

| IR | C-H Stretch (Aliphatic) | 2850 - 2960 cm⁻¹ |

| UV-Vis | π → π* Transition (λ_max) | 250 - 290 nm |

X-ray Crystallography Studies of this compound and its Complexes

While no crystal structure for this compound has been reported in the public domain, a predictive analysis based on the molecular structure and data from related compounds allows for a detailed discussion of its likely solid-state characteristics. nih.govmdpi.com

The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the amide N-H and the amine N-H₂) and acceptors (the lactam C=O oxygen and the amine nitrogen).

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a strong possibility for this compound. mdpi.com The molecule's conformational flexibility (e.g., rotation around the C-C bond of the side chain) combined with its capacity to form various hydrogen-bonding networks makes it a prime candidate for forming different polymorphs under varying crystallization conditions (e.g., solvent, temperature, rate of cooling).

The existence of different polymorphs would have significant implications for the compound's solid-state properties. nih.gov Each crystalline form would possess a unique crystal lattice and, consequently, distinct physical properties such as melting point, solubility, dissolution rate, and stability. Characterization of potential polymorphs would require techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The study of polymorphism is critical in materials science and pharmaceutical development, where control over the solid form is essential for consistent performance.

Conformational Analysis using Advanced Spectroscopic and Computational Methods

Spectroscopic Investigations:

Fourier-transform infrared (FT-IR) and Raman spectroscopy are also essential for conformational analysis. The vibrational frequencies of specific functional groups, such as the N-H bonds of the amine and the amide, and the C=O of the lactam, are sensitive to their local chemical environment, including hydrogen bonding, which is conformation-dependent. For instance, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen would result in characteristic shifts in the corresponding stretching frequencies. Studies on similar indole (B1671886) derivatives have utilized FT-IR and FT-Raman spectroscopy to analyze vibrational modes, often supported by normal coordinate analysis to assign observed frequencies to specific molecular motions. nih.gov

Computational Chemistry Approaches:

Computational methods are indispensable for mapping the potential energy surface of a molecule and identifying its stable conformers. Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing molecular geometries and calculating spectroscopic properties. For this compound, a systematic conformational search could be performed by rotating the dihedral angles of the side chain. Subsequent geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set or higher) would yield the relative energies of the different conformers and their predicted vibrational spectra.

The results of such computational analyses are often presented in data tables that summarize the key structural parameters and energetic properties of the stable conformers.

Table 1: Calculated Relative Energies of Postulated Conformers of this compound

| Conformational Isomer | Dihedral Angle (C4-C5-Cα-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 60° (gauche) | 0.00 | 55.6 |

| B | 180° (anti) | 0.52 | 30.1 |

| C | -60° (gauche) | 0.25 | 14.3 |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from computational conformational analysis. Actual values would be derived from specific quantum chemical calculations.

This hypothetical data suggests that the gauche conformer (A) is the most stable, but the anti conformer (B) is also significantly populated at room temperature.

Furthermore, computational methods can predict NMR chemical shifts and coupling constants for each conformer. By comparing these predicted values with experimental data, it is possible to determine the predominant conformation in solution or even quantify the equilibrium between different conformers.

Table 2: Predicted vs. Experimental Spectroscopic Data for the Most Stable Conformer

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR δ (Hα) | 4.15 ppm | Data not available |

| ¹³C NMR δ (Cα) | 55.2 ppm | Data not available |

| IR ν(C=O) | 1685 cm⁻¹ | Data not available |

| IR ν(N-H) stretch (amine) | 3350, 3300 cm⁻¹ | Data not available |

Note: This table illustrates how theoretical predictions would be compared with experimental findings. The absence of experimental data for the target compound highlights the need for future research.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of indole (B1671886) derivatives. researchgate.netijrar.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, offering insights into its geometry, stability, and chemical reactivity. nih.gov For indole-containing compounds, DFT calculations are commonly performed to optimize the molecular geometry in the ground state and to compute various molecular parameters. ijrar.org Such studies on related indole structures have successfully correlated theoretical findings with experimental results, validating the structural characteristics of the synthesized compounds. researchgate.net

Molecular orbital (MO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps are color-coded to indicate different electrostatic potential regions: red areas signify negative potential (electron-rich, susceptible to electrophilic attack), blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack), and green areas denote neutral potential. nih.gov For indole derivatives, MEP maps can identify the most reactive sites, such as the electron-rich regions around oxygen and nitrogen atoms, which are potential sites for hydrogen bonding and other interactions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for an Indole Derivative

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.50 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Computational methods are widely used to predict the vibrational spectra (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. ijrar.org By calculating the vibrational frequencies and chemical shifts, researchers can make theoretical assignments to the experimental spectra. nih.gov This comparison between calculated and experimental data serves as a powerful tool for structural confirmation. researchgate.net For instance, computational analysis of indole derivatives has helped to explain shifts in characteristic vibrational frequencies, such as the carbonyl stretching frequency, which can be influenced by resonance and conjugation within the molecule. researchgate.net

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in an Indole-2-one Scaffold

| Functional Group | Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H | Stretching | 3450 | 3445 |

| C=O | Amide I Stretching | 1685 | 1690 |

| C-N | Stretching | 1350 | 1348 |

| C-H (Aromatic) | Stretching | 3060 | 3055 |

Molecular Dynamics (MD) Simulations of 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one in Biological Mimetic Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide insights into its conformational flexibility and its interactions within a biological environment, such as in an aqueous solution or near a cell membrane. espublisher.com These simulations can refine the understanding of ligand-receptor binding by showing the stability of the docked complex and revealing key dynamic interactions that are not apparent from static docking models. nih.govjppres.com MD simulations have been used for other indole derivatives to assess the stability of their binding to protein targets, confirming that the ligand remains within the binding pocket throughout the simulation. espublisher.comresearchgate.net

In Silico Prediction of Biological Targets and Pathways for Indole Derivatives

In silico target fishing is a computational strategy to identify potential protein targets for a given small molecule. mdpi.com This approach is crucial for understanding a compound's mechanism of action, predicting potential off-target effects, and exploring possibilities for drug repurposing. mdpi.comnih.gov Methods for target prediction can be broadly categorized as ligand-based or receptor-based. Receptor-based methods, such as inverse docking, screen a small molecule against a large database of 3D protein structures to find potential binding partners. mdpi.comnih.gov Ligand-based approaches use the chemical structure of the compound to find known drugs with similar structures and, by extension, similar biological targets. nih.gov For indole derivatives, these techniques can help identify potential targets and associated biological pathways, providing valuable hypotheses for further experimental validation. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By developing mathematical models based on molecular descriptors (physicochemical properties), QSAR can predict the activity of new, unsynthesized compounds. nih.gov This approach is a cornerstone of ligand-based drug design and has been applied to various indole derivatives to understand the structural requirements for their biological effects. nih.govnih.gov

Pharmacophore modeling is another powerful ligand-based technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target receptor and elicit a biological response. researchgate.netdergipark.org.tr A pharmacophore model can be used as a 3D query to screen large compound databases to find novel molecules with the desired activity. ijper.orgsemanticscholar.org This approach has been successfully used in the discovery of inhibitors for various enzymes, where the developed model helps to identify key interaction points between the ligand and the target. researchgate.net

Table 3: Common Pharmacophoric Features and Their Significance

| Feature | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, amine nitrogen). |

| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond (e.g., hydroxyl group, amine hydrogen). |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system that can engage in π-π stacking interactions. |

| Hydrophobic Group | HY | A nonpolar group that can form hydrophobic interactions with the target. |

| Positive Ionizable | PI | A group that is positively charged at physiological pH (e.g., protonated amine). |

| Negative Ionizable | NI | A group that is negatively charged at physiological pH (e.g., carboxylate). |

Ligand-Protein Docking Studies for Putative Binding Sites and Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govnih.gov It is a fundamental tool in structure-based drug design used to predict the binding mode and affinity of a small molecule within the active site of a target protein. mdpi.comresearchgate.net The process involves generating various conformations of the ligand within the binding pocket and then using a scoring function to rank them based on their predicted binding energy. nih.govmdpi.com Docking studies on indole derivatives have been performed to elucidate their binding mechanisms with various targets. espublisher.comresearchgate.net These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site, providing a rationale for the compound's biological activity. researchgate.netresearchgate.net

Table 4: Representative Ligand-Protein Docking Results for an Indole Derivative with a Kinase Target

| Parameter | Value | Description |

| Binding Energy | -9.5 kcal/mol | The estimated free energy of binding; a more negative value indicates stronger affinity. |

| Interacting Residues | Lys72, Glu91, Leu135, Asp184 | Key amino acids in the protein's active site that form interactions with the ligand. |

| Hydrogen Bonds | Lys72 (amine), Asp184 (carbonyl) | Specific hydrogen bonding interactions contributing to binding affinity and specificity. |

| Hydrophobic Interactions | Leu135 | Nonpolar interactions that contribute to the stability of the ligand-protein complex. |

Biological Activity and Molecular Mechanisms in Vitro and Preclinical Models

Enzyme Modulation and Inhibition Studies by 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one

There is no publicly available data from in vitro or preclinical models detailing the specific enzyme modulation or inhibition properties of this compound.

Receptor Binding and Agonist/Antagonist Profiling in Cellular Systems

Information regarding the receptor binding affinity and the agonist or antagonist profile of this compound in cellular systems is not present in the available scientific literature.

Cellular Assays and Pathway Analysis of this compound Effects

There are no available studies investigating the effects of this compound on cellular proliferation or the induction of apoptosis.

No research has been published detailing how this compound may modulate gene expression or protein synthesis.

While indole (B1671886) derivatives, in general, are a broad class of compounds with significant applications in neurobiological research, there is no specific information available that describes the neurobiological research applications of this compound.

There is no data available from in vitro studies to characterize any potential immunomodulatory effects of this compound.

An article on the biological activity and molecular mechanisms of this compound cannot be generated at this time. Extensive searches for scientific literature and data pertaining specifically to this chemical entity did not yield information regarding its in vivo efficacy, pharmacodynamic markers, target engagement, or its molecular and cellular mechanisms of action.

The requested article structure, focusing on detailed subsections of its biological activity, requires specific preclinical and in vitro research findings that are not available in the public domain. Without foundational studies on this particular compound, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Further research or the release of proprietary data would be necessary to provide a thorough and informative article as outlined.

Structure Activity Relationship Sar Studies and Derivative Design

Synthesis and Biological Evaluation of 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one Analogs

The synthesis of 2,3-dihydro-1H-indol-2-one derivatives often involves multi-step sequences starting from substituted anilines or isatins (indole-2,3-diones). nih.gov A general approach may involve the cyclization of an appropriate aniline (B41778) derivative to form the oxindole (B195798) ring. The 5-(1-aminoethyl) group can be introduced before or after the formation of the heterocyclic core, often requiring protective group chemistry for the amine functionality.

Once synthesized, these analogs are subjected to a battery of biological evaluations to determine their therapeutic potential. The oxindole scaffold is a key component in many kinase inhibitors, and thus, analogs are frequently screened against panels of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmedchemexpress.cn Additionally, these compounds have been evaluated for a wide range of other biological activities. nih.gov

The biological activity of these analogs is highly dependent on the nature and position of the substituents on the oxindole ring. For instance, modifications at the C3, N1, and C5 positions can drastically alter potency and selectivity. Sets of 3-alkenyl-2-oxindoles have shown remarkable antiproliferative properties against various cancer cell lines, including pancreatic (PaCa-2) and breast (MCF7) cancer. nih.gov In some cases, the potency of synthesized analogs exceeded that of established drugs like Sunitinib. nih.gov

| Compound Class | Substitutions | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| 3-Alkenyl-2-oxindoles | Varying groups on the C3-alkenyl moiety and C5 position | Antiproliferative (PaCa-2, MCF7), Antiviral (SARS-CoV-2) | Some analogs showed 3-4 times more potency than Sunitinib against PaCa-2 cells. Also exhibited potent antiviral properties. | nih.gov |

| 5-Substituted-indolin-2-ones | Fluorine at C5, various groups at C3 | VEGFR phosphorylation inhibition | A 5-fluoroindolin-2-one derivative with a pyridone unit showed significant enzymatic and cellular activity. | medchemexpress.cn |

| 2,3-dihydroindole derivatives | Modifications to create melatonin (B1676174) analogs | Melatonin Receptor Binding | The 2,3-dihydroindole scaffold serves as a viable core for developing new neuroprotective agents. | nih.gov |

Identification of Key Pharmacophoric Features within the 2,3-dihydro-1H-indol-2-one Scaffold

The 2,3-dihydro-1H-indol-2-one nucleus is considered a "privileged scaffold" because it contains key pharmacophoric features that allow it to interact with a multitude of biological targets. researchgate.net

Key features include:

Lactam Moiety : The amide group within the five-membered ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These are crucial for anchoring the molecule into the active site of many proteins, particularly the hinge region of protein kinases. researchgate.net

Aromatic Ring : The fused benzene (B151609) ring provides a hydrophobic surface capable of engaging in π-π stacking and van der Waals interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's binding pocket.

Substitution Points :

C3-Position : This position is critical for modulating activity and selectivity. Introducing substituents at C3, often via a double bond (an ylidene group), allows for the exploration of different vectors and interactions within a target's active site. This position is frequently modified in kinase inhibitors to target the ATP-binding pocket. nih.gov

C5-Position : Substituents at this position, such as the 1-aminoethyl group, often extend into the solvent-exposed region or a secondary binding pocket. This position is key for modifying physicochemical properties like solubility and can also contribute to target selectivity.

N1-Position : The nitrogen atom of the lactam can be substituted to alter the molecule's properties. N-alkylation can improve cell permeability and modify the hydrogen-bonding capacity of the scaffold.

Rational Design of New Derivatives for Modulated Biological Activity

Rational drug design leverages the understanding of SAR and pharmacophoric features to create new molecules with improved properties. For the 2,3-dihydro-1H-indol-2-one scaffold, this involves a systematic modification of the core.

The design process typically begins with a lead compound, which could be a natural product or a hit from a high-throughput screen. For example, knowing that 3-alkenyl-2-oxindoles inhibit VEGFR-2 and c-Kit, new analogs can be designed by:

Modifying the C3-substituent : Different aromatic or heterocyclic rings can be introduced to probe for additional interactions in the kinase active site.

Altering the C5-substituent : The 1-aminoethyl group at the C5 position can be modified. For example, the chain length could be altered, or the amine could be functionalized to introduce new hydrogen bonding partners or to modulate the pKa, thereby affecting solubility and cellular uptake.

Substituting the N1-position : Small alkyl groups could be added to the N1 position to enhance lipophilicity and potentially improve membrane permeability.

Molecular docking studies are an indispensable tool in this process, providing computational predictions of how newly designed analogs will bind to their target protein. This allows chemists to prioritize the synthesis of compounds that are most likely to have the desired biological activity. nih.gov

Combinatorial Chemistry Approaches to Library Synthesis for SAR Exploration

To efficiently explore the vast chemical space around the 2,3-dihydro-1H-indol-2-one scaffold, combinatorial chemistry and parallel synthesis are powerful strategies. These approaches allow for the rapid generation of large libraries of related compounds by systematically combining different building blocks. nih.gov

A typical combinatorial approach for this scaffold might involve:

A set of diverse oxindole cores : These cores could vary in their substitution pattern on the benzene ring (e.g., at the C5 and C6 positions).

A collection of aldehydes or ketones : These can be reacted with the C3-methylene group of the oxindole core (e.g., via a Knoevenagel condensation) to introduce a wide variety of substituents at this critical position.

A range of alkylating or acylating agents : These can be used to functionalize the N1-position of the lactam.

By reacting these sets of building blocks in a matrix-like fashion, a large library of unique compounds can be synthesized. nih.govjuniperpublishers.com This library can then be screened against biological targets to quickly identify structure-activity trends and pinpoint promising candidates for further optimization.

Prodrug Strategies and Bioisosteric Replacements based on the 2,3-dihydro-1H-indol-2-one Core

Prodrug Strategies

A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. This approach is often used to overcome issues with solubility, stability, permeability, or to reduce toxicity. nih.govnih.govmdpi.com

For a molecule like this compound, several prodrug strategies could be envisioned:

Amine Functionalization : The primary amine in the 1-aminoethyl group is an ideal handle for prodrug modification. It could be converted into a cleavable amide, carbamate, or phosphate (B84403) to enhance water solubility or modulate its pharmacokinetic profile.

Lactam Modification : The N-H of the lactam could be functionalized with a group that is later cleaved, although this is less common than modifying a more accessible peripheral group.

The goal of such a strategy would be to improve the compound's stability or pharmacokinetic properties, leading to better delivery of the active agent to its site of action. nih.gov

Bioisosteric Replacements

Bioisosterism is a strategy used in medicinal chemistry to replace one functional group with another that has similar steric, electronic, or physicochemical properties, with the goal of improving potency, selectivity, or metabolic profile. silae.itmdpi.com

For the 2,3-dihydro-1H-indol-2-one scaffold, several bioisosteric replacements could be considered:

Scaffold Hopping : The entire oxindole core could be replaced with other heterocyclic systems that maintain the key pharmacophoric features, such as an indazole or a benzimidazole.

Lactam Ring Bioisosteres : The amide bond (C=O-NH) within the lactam is crucial for activity. A common bioisosteric replacement for an amide is a 1,2,4-triazole, which can preserve the hydrogen bond donor-acceptor profile while improving metabolic stability. nih.gov

Aromatic Ring Analogs : The benzene ring could be replaced with a heteroaromatic ring, such as pyridine (B92270) (to form an azaindolinone), to introduce a nitrogen atom. This can alter the electronic properties of the ring system and provide an additional point for hydrogen bonding, potentially improving solubility and selectivity. medchemexpress.cn

| Original Group | Potential Bioisostere | Rationale | Reference |

|---|---|---|---|

| Lactam Amide (-CO-NH-) | 1,2,4-Triazole | Maintains H-bond donor/acceptor properties; may improve metabolic stability. | nih.gov |

| Benzene Ring | Pyridine Ring (Azaindolinone) | Modulates electronics, improves solubility, adds H-bond acceptor. | medchemexpress.cn |

| Indole (B1671886)/Indolinone Core | Indazole, Benzofuran | Maintains bicyclic aromatic structure while altering H-bonding and electronics. | nih.govresearchgate.net |

Analytical Method Development for Research Applications

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one from impurities and quantifying its concentration in various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. A typical approach involves a reverse-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The development of a highly specific chromatographic system is critical to separate the main compound from potential positional isomers and process-related impurities. nih.gov Method development would focus on optimizing mobile phase composition, flow rate, and column temperature to achieve adequate resolution and symmetric peak shapes. For quantification, a UV detector is commonly used, with the detection wavelength selected based on the compound's maximum absorbance. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of an Indole-based Compound

| Parameter | Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 150 mm | Provides nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) | Separates compounds based on polarity. Formic acid improves peak shape and ionization for MS detection. |

| Flow Rate | 1.0 mL/min | Influences retention time and separation efficiency. |

| Detection | UV at 280 nm | Quantifies the compound based on its light absorbance. |

| Injection Volume | 10 µL | Standardized volume for reproducible quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity. impactfactor.org Due to the low volatility and polar nature of this compound, which contains an amino group, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. mdpi.com Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com The GC method would then be optimized to separate the derivatized compound from other components before it enters the mass spectrometer for identification and quantification based on its unique mass spectrum. nih.gov

Electrophoretic Techniques for Separation and Analysis

Electrophoretic techniques, such as Capillary Electrophoresis (CE), offer an alternative approach for the separation and analysis of charged molecules. Given that this compound possesses a basic amino group, it will be protonated and carry a positive charge in an acidic buffer. This characteristic makes it an ideal candidate for CE analysis.

In CE, separation occurs in a narrow-bore capillary filled with an electrolyte solution (run buffer). When a high voltage is applied, charged molecules migrate at different velocities depending on their charge-to-size ratio, allowing for efficient separation. researchgate.net Method development for this compound would involve optimizing the pH and composition of the run buffer, the applied voltage, and the capillary temperature to achieve the best separation efficiency. Detection can be performed using UV-Vis absorbance or by interfacing the capillary with a mass spectrometer (CE-MS) for enhanced sensitivity and structural confirmation.

Spectrometric Methods (e.g., LC-MS/MS) for Trace Analysis and Metabolite Identification (in non-human models)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for trace analysis and the identification of metabolites in complex biological matrices from non-human preclinical studies. ut.ee The technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. uniklinik-freiburg.de This is crucial for determining the metabolic fate of this compound.

For trace quantification, the LC-MS/MS system is typically operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the first mass analyzer is set to select the precursor ion (the protonated molecule of the parent compound), which is then fragmented. The second mass analyzer is set to monitor a specific, characteristic fragment ion. This highly selective process minimizes background noise and allows for accurate quantification at very low concentrations. nih.gov

For metabolite identification in non-human models, samples (e.g., plasma, urine, or liver microsomes) are analyzed by LC-MS/MS to detect new molecules related to the parent compound. nih.gov The mass shifts from the parent compound to the metabolites indicate the type of biotransformation that has occurred (e.g., oxidation, glucuronidation). The fragmentation patterns (MS/MS spectra) of these metabolites provide crucial structural information to pinpoint the location of the metabolic modification. chemrxiv.org

Table 2: Potential Metabolic Pathways for this compound in Non-Human Models

| Metabolic Reaction | Mass Change | Potential Metabolite Structure |

| Hydroxylation | +16 Da | Addition of a hydroxyl (-OH) group to the aromatic ring or alkyl chain. |

| N-Acetylation | +42 Da | Addition of an acetyl group to the primary amine. |

| Oxidation | +16 Da | Oxidation of the ethyl side chain. |

| Glucuronidation | +176 Da | Conjugation with glucuronic acid, typically on a hydroxyl group. |

Development of High-Throughput Screening Assays for Compound Evaluation

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. researchgate.net The development of HTS assays is a key step in evaluating the potential of compounds like this compound. These assays must be robust, reproducible, and adaptable to automation. axxam.com

The process begins with developing a suitable assay, which can be either biochemical (measuring the effect on a purified target like an enzyme) or cell-based (measuring a response in living cells). nih.gov The assay is then optimized for use in a microplate format (e.g., 384-well or 1536-well plates) and automated using robotic liquid handlers and plate readers. axxam.com This automation enables the screening of thousands of compounds in a short period. For a compound like this compound, HTS could be used to evaluate its activity against a specific biological target or to assess its general cellular effects.

Bioanalytical Method Validation for Preclinical Studies

Before a bioanalytical method can be used to support preclinical studies, it must undergo a rigorous validation process to ensure its reliability. nih.gov This validation is performed according to guidelines from regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH). europa.eueuropa.euwum.edu.pl The goal is to demonstrate that the method is suitable for its intended purpose, which is the quantitative determination of this compound and its metabolites in biological matrices. europa.eu

A full validation protocol assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured concentration to the true value. nih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. nih.gov

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. Key parameters include linearity and range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). nih.gov

Table 3: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of nominal value (±20% at LLOQ). |

| Precision | Variability of measurements (expressed as RSD or CV). | ≤15% (≤20% at LLOQ). |

| Selectivity | No significant interfering peaks at the retention time of the analyte. | Response of interfering peaks <20% of LLOQ. |

| Linearity | Correlation coefficient (r²) of the calibration curve. | ≥0.99 |

| Stability | Analyte concentration after storage/handling vs. initial. | Within ±15% of initial concentration. |

Metabolic Pathways and Biotransformation in Vitro and Preclinical

In Vitro Metabolic Stability Studies in Liver Microsomes and Hepatocytes (non-human)

No studies detailing the in vitro metabolic stability of 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one in non-human liver microsomes or hepatocytes were found in the searched scientific literature. Therefore, data on its half-life (t½) and intrinsic clearance (Clint) in species such as rats, mice, dogs, or monkeys are not available.

Identification of Major Metabolites of this compound in Preclinical Species

There are no published preclinical studies that identify the major metabolites of this compound. The biotransformation products of this compound in species commonly used for preclinical evaluation (e.g., rats, dogs, monkeys) have not been characterized in the available literature.

Enzyme Kinetics of Metabolizing Enzymes

No information is available regarding the enzyme kinetics involved in the metabolism of this compound. Key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the enzymes responsible for its metabolism have not been determined.

Role of Cytochrome P450 Enzymes in Metabolism

While cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of many xenobiotics, their specific role in the biotransformation of this compound has not been investigated in the available literature. There are no studies identifying which specific CYP isozymes might be responsible for its metabolism.

Excretion Pathways in Preclinical Animal Models

Data on the excretion pathways of this compound in preclinical animal models are not available. Information regarding the proportion of the compound and its potential metabolites excreted through urine and feces in species such as rats, dogs, or monkeys has not been documented in published studies.

Advanced Research Applications and Future Directions

Development of 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one as a Chemical Probe for Biological Systems

The development of chemical probes is a critical step in chemical biology to explore and understand complex biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in cells or organisms. The oxindole (B195798) scaffold, including this compound, is an intriguing starting point for the creation of such probes due to its inherent biological activity and synthetic tractability. rsc.org

The process of developing a chemical probe involves several key stages. First, a potent and selective ligand for the target protein is identified. This ligand is then chemically modified to incorporate a reactive group for covalent labeling or a reporter tag (like a fluorophore or biotin) for visualization and pull-down experiments, without losing its binding affinity. The probe's efficacy is then validated in cellular systems to confirm it engages the intended target.

For a compound like this compound, this process would involve synthesizing derivatives that can be used in affinity-based target identification strategies. rsc.org These strategies typically include:

Affinity Chromatography: A derivative is immobilized on a solid support to capture its binding partners from a cell lysate.

Mass Spectrometry: The captured proteins are identified using advanced mass spectrometry techniques, revealing the compound's direct biological targets. mdpi.com

By identifying the specific molecular targets of this compound and its analogs, these chemical probes can elucidate mechanisms of action and uncover new therapeutic possibilities. rsc.org

Exploration of Novel Therapeutic Research Areas for Derivatives (preclinical focus)

The 2-indolinone core is a versatile pharmacophore, and its derivatives have been investigated in numerous preclinical studies for a variety of therapeutic applications. researchgate.net Research has demonstrated potential efficacy in oncology, inflammation, neurodegenerative diseases, and infectious diseases.

Anticancer Research: Derivatives of 2-indolinone are a major focus of anticancer drug discovery. Preclinical studies have shown that these compounds can inhibit key signaling pathways involved in cancer cell proliferation, survival, and migration. For instance, certain derivatives have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs) like VEGFR-2, which is crucial for angiogenesis. nih.gov Other analogs have demonstrated the ability to inhibit P21-activated kinase 1 (PAK1), a target for breast cancer therapy, leading to apoptosis and suppressed cell migration in preclinical models. nih.gov

Anti-Inflammatory Research: The anti-inflammatory potential of this class is also an active area of investigation. Preclinical in vitro studies using murine macrophage cell lines have shown that 3-substituted-indolin-2-one derivatives can significantly inhibit the production of key inflammatory mediators. These compounds have been observed to suppress nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner by modulating signaling pathways like NF-κB and MAPK. nih.gov

Neuroprotective Research: Glycogen synthase kinase-3β (GSK-3β) is a critical enzyme implicated in the pathology of neurodegenerative conditions such as Alzheimer's disease. mdpi.comresearchgate.net The oxindole scaffold is a key component in a significant group of GSK-3β inhibitors. mdpi.comsemanticscholar.org Preclinical research, including molecular dynamics simulations and enzymatic assays, has focused on designing novel oxindole derivatives that can act as ATP-competitive inhibitors of GSK-3β, thereby presenting a promising avenue for the development of new treatments for Alzheimer's and other neurological disorders. mdpi.comresearchgate.netnih.gov

Antimicrobial Research: The structural motif of 1,3-dihydro-2H-indol-2-ones has been used to synthesize compounds with a wide spectrum of antimicrobial activities. In preclinical screenings, derivatives have been tested for in vitro activity against various pathogens, including Mycobacterium tuberculosis and a range of bacterial and fungal strains. nih.gov

| Therapeutic Area | Molecular Target/Mechanism | Preclinical Finding | Reference |

|---|---|---|---|

| Anticancer | VEGFR-2 Inhibition | A 5-fluoroindolin-2-one derivative suppressed HCT-116 cancer cell proliferation via G1 phase arrest and apoptosis. | nih.gov |

| Anticancer | PAK1 Inhibition | A potent inhibitor (ZMF-005) induced apoptosis and suppressed migration in MDA-MB-231 breast cancer cells with an IC50 of 0.22 μM against PAK1. | nih.gov |

| Anti-inflammatory | Inhibition of NO, TNF-α, IL-6 | 3-(3-hydroxyphenyl)-indolin-2-one suppressed inflammatory mediators in RAW264.7 macrophages by inhibiting Akt, MAPK, and NF-κB pathways. | nih.gov |

| Neuroprotection | GSK-3β Inhibition | Newly designed oxindole derivatives show high binding affinity to the GSK-3β active site in molecular dynamics simulations, suggesting potential for Alzheimer's disease therapy. | mdpi.comresearchgate.net |

| Antimicrobial | Broad-spectrum activity | Synthesized derivatives showed in vitro activity against Mycobacterium tuberculosis H37Rv and various bacterial and fungal pathogens. | nih.gov |

Formulation Strategies for Enhanced Research Delivery (e.g., nanoparticle encapsulation for in vitro studies)

A significant challenge in preclinical research is the effective delivery of investigational compounds to cells in vitro. Many organic molecules, including oxindole derivatives, have poor water solubility, which can limit their bioavailability and efficacy in aqueous cell culture media. Advanced formulation strategies, particularly nanoparticle encapsulation, are being explored to overcome these limitations.

Poly(D,L-lactide-co-glycolide) (PLGA) Nanoparticles: PLGA is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use. nih.gov Encapsulating indole (B1671886) derivatives within PLGA nanoparticles has been shown to be an effective strategy for in vitro studies. japsonline.comresearchgate.net Research has demonstrated the synthesis of stable, spherical PLGA-indole nanoparticles with an average diameter of around 65 nm and a high encapsulation efficiency of approximately 78%. japsonline.comresearchgate.net These nanoparticles provide a sustained release of the encapsulated compound over an extended period. researchgate.net In studies using the A549 lung cancer cell line, PLGA-encapsulated indole showed significantly enhanced cytotoxicity (up to 95%) compared to the free compound, attributed to the sustained release mechanism. japsonline.comresearchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Synthesis Method | Solvent emulsion-diffusion-evaporation | japsonline.comresearchgate.net |

| Average Diameter | ~65 nm | japsonline.comresearchgate.net |

| Encapsulation Efficiency | ~78% | japsonline.comresearchgate.net |

| Zeta Potential | -15.2 mV | japsonline.com |

| Release Profile | Sustained release fitting Higuchi and Zero-order models | japsonline.comresearchgate.net |

| In Vitro Efficacy | ~95% cytotoxicity against A549 lung cancer cells due to sustained release. | japsonline.com |

Lipid-Polymer Hybrid Nanoparticles (LPHNs): LPHNs are next-generation delivery systems that combine the advantages of both polymeric nanoparticles and liposomes. nih.govyoutube.com These core-shell structures typically consist of a polymer core (like PLGA) to encapsulate the drug and a lipid shell that enhances biocompatibility and stability. nih.govnih.gov This hybrid platform offers high drug loading, a controlled release profile, and excellent stability in biological fluids, making it a robust delivery vehicle for preclinical evaluation of compounds like this compound and its derivatives. nih.govmdpi.com

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

Omics technologies provide a system-wide view of molecular changes in biological systems, offering powerful tools to investigate the effects of chemical compounds. Integrating genomics, proteomics, and metabolomics into the research of this compound can provide deep insights into its mechanism of action, identify biomarkers of response, and uncover new biological targets.

Genomics and Transcriptomics: These technologies analyze an organism's complete set of DNA (genome) or RNA transcripts (transcriptome). In the context of drug research, transcriptomics can be used to measure how treatment with an oxindole derivative alters the gene expression profile of cells. This can reveal which cellular pathways are modulated by the compound, helping to formulate or confirm hypotheses about its mechanism of action.

Proteomics: Proteomics is the large-scale study of proteins. By comparing the proteome of cells treated with an oxindole derivative to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications have changed. This is a direct way to identify potential drug targets and understand the downstream effects of target engagement. In silico computational strategies can complement these experimental approaches by predicting potential protein targets for oxindole libraries, which can then be validated experimentally. nih.gov

Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. Treatment with a bioactive compound can cause significant shifts in cellular metabolism. Metabolomic profiling can identify these changes, providing a functional readout of the cellular state and revealing metabolic pathways affected by the compound. For example, studies on other oxindole derivatives have shown they can alter glycolysis and mitochondrial function in cancer cells. nih.gov

By integrating data from these different omics layers, a more complete and systems-level understanding of the biological activity of this compound derivatives can be achieved.

Emerging Methodologies in Chemical Research and Development

The synthesis of complex molecules like this compound and its derivatives is continuously evolving. Emerging methodologies in organic chemistry are enabling more efficient, cost-effective, and environmentally friendly production of these valuable compounds.

Copper-Catalyzed Synthesis: Traditionally, the synthesis of indole scaffolds has often relied on expensive and toxic precious metal catalysts like palladium and rhodium. A significant recent development is the use of inexpensive and abundant copper catalysts to perform key bond-forming reactions. researchgate.net Copper-catalyzed methods have been developed for direct C-H functionalization, allowing for the selective modification of the indole core at positions that were previously difficult to access, such as C4 and C5. acs.orgsciencedaily.com These reactions offer high atom economy and provide practical, scalable routes to novel indole derivatives. rsc.orgacs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. rsc.org Compared to conventional heating, microwave-assisted synthesis of oxindole and spirooxindole derivatives can dramatically reduce reaction times (from hours to minutes) while often improving product yields. nih.govmdpi.com This high-speed method is particularly valuable for rapidly generating libraries of derivatives for biological screening. rsc.orgtandfonline.com

Multicomponent Reactions (MCRs): MCRs are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. This approach is ideal for building molecular diversity quickly. The use of MCRs, such as the Biginelli reaction, has been reported for the one-pot synthesis of complex 5-substituted 1,3-dihydro-2H-indol-2-one derivatives, streamlining the synthetic process and facilitating the exploration of structure-activity relationships. nih.gov

| Methodology | Conventional Approach | Emerging Approach | Advantages of Emerging Approach | Reference |

|---|---|---|---|---|

| Catalysis | Palladium, Rhodium catalysts | Copper-catalyzed C-H activation/functionalization | Lower cost, higher abundance of catalyst, novel regioselectivity. | acs.orgsciencedaily.com |

| Heating | Conventional reflux heating (hours) | Microwave irradiation (minutes) | Drastically reduced reaction times, often higher yields. | nih.govmdpi.com |

| Reaction Design | Stepwise synthesis | One-pot Multicomponent Reactions (MCRs) | Increased efficiency, step economy, rapid library generation. | nih.gov |

Conclusion and Research Outlook

Summary of Key Research Findings and Contributions to the Field

Research into the 2,3-dihydro-1H-indol-2-one (oxindole) scaffold, the core of 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one, has established it as a "privileged structure" in medicinal chemistry. The indole (B1671886) nucleus and its derivatives are integral to numerous natural products and synthetic molecules with significant biological activity nih.govmdpi.com. Derivatives of 1,3-dihydro-2H-indol-2-ones are known to exhibit a wide range of biological activities, including antitubercular, antifungal, antibacterial, and anticonvulsant properties nih.gov.

The primary contribution of this compound to the field is its role as a versatile chemical intermediate. Its structure, featuring a reactive primary amine on the ethyl side chain and a modifiable oxindole (B195798) core, makes it a valuable building block for combinatorial chemistry and the synthesis of more complex, biologically active molecules. While direct research on this specific compound is limited, its value is inferred from studies on related structures. For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine, a similar compound, is considered an important intermediate for preparing various disubstituted derivatives with potential pharmacological properties mdpi.com. The strategic placement of the aminoethyl group at the C5 position offers a key vector for chemical modification to explore structure-activity relationships (SAR) in drug discovery campaigns.

Remaining Challenges and Open Questions in this compound Research

Despite the potential of its core structure, several challenges and unanswered questions remain specifically for this compound.